Cas no 3032-32-4 (2-Amino-3,6-dichlorobenzoic acid)
3032-32-4 structure
Product Name:2-Amino-3,6-dichlorobenzoic acid
CAS-nummer:3032-32-4
MF:C7H5Cl2NO2
MW:206.026099920273
MDL:MFCD00052390
CID:84582
PubChem ID:604542
Update Time:2025-04-18
2-Amino-3,6-dichlorobenzoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Amino-3,6-dichlorobenzoic acid
- BUTTPARK 49\07-44
- 3,6-DICHLOROANTHRANILIC ACID
- 2-Amino-3,6-dichlor-benzoesaeure
- 3.6-Dichlor-anthranilsaeure
- Benzoic acid,2-amino-3,6-dichloro
- Benzoic acid, 2-amino-3,6-dichloro-
- CS-W006386
- 2-amino-3,6-dichloro-benzoic acid
- 2-AMINO-3,6-DICHLOROBENZOICACID
- FT-0614755
- DTXSID70863083
- SCHEMBL218985
- A820323
- MFCD00052390
- D70912
- AKOS005133182
- EN300-100565
- 6-amino-2,5-dichlorobenzoic acid
- SY062171
- 2-Amino-3 pound not6-dichlorobenzoic acid
- 2-amino-3 6-dichlorobenzoic acid
- 3032-32-4
- SB77492
- STR03471
- DB-047760
- 2-Amino-3,6-dichlorobenzoic Acid; 3,6-Dichloroanthranilic Acid;
-
- MDL: MFCD00052390
- Inchi: 1S/C7H5Cl2NO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12)
- InChI-sleutel: MMIREQFMYZQWLU-UHFFFAOYSA-N
- LACHT: ClC1=CC=C(C(=C1C(=O)O)N)Cl
- BRN: 3266879
Berekende eigenschappen
- Exacte massa: 204.97000
- Monoisotopische massa: 204.9697338g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 1
- Complexiteit: 188
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 3
- XLogP3: none
- Topologisch pooloppervlak: 63.3Ų
Experimentele eigenschappen
- Kleur/vorm: 浅黄色结晶性粉末
- Dichtheid: 1.607±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 155 ºC
- Kookpunt: 339.6°C at 760 mmHg
- Vlampunt: 159.2°C
- Brekindex: 1.6100 (estimate)
- Oplosbaarheid: Very 微溶 (0.15 g/L) (25 ºC),
- Waterverdelingscoëfficiënt: Insoluble in water.
- PSA: 63.32000
- LogboekP: 2.85500
- Oplosbaarheid: 无可用
2-Amino-3,6-dichlorobenzoic acid Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26-S36/37/39
- Opslagvoorwaarde:Keep in dark place,Inert atmosphere,Room temperature
- Risicozinnen:R36/37/38
2-Amino-3,6-dichlorobenzoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | A639940-500mg |
2-Amino-3,6-dichlorobenzoic Acid |
3032-32-4 | 500mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A639940-1g |
2-Amino-3,6-dichlorobenzoic Acid |
3032-32-4 | 1g |
$ 85.00 | 2022-06-07 | ||
| TRC | A639940-2.5g |
2-Amino-3,6-dichlorobenzoic Acid |
3032-32-4 | 2.5g |
$ 150.00 | 2022-06-07 | ||
| Matrix Scientific | 200437-5g |
2-Amino-3,6-dichlorobenzoic acid, 95% |
3032-32-4 | 95% | 5g |
$302.00 | 2023-09-10 | |
| Matrix Scientific | 200437-10g |
2-Amino-3,6-dichlorobenzoic acid, 95% |
3032-32-4 | 95% | 10g |
$549.00 | 2023-09-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A841915-1g |
2-Amino-3,6-dichlorobenzoic acid |
3032-32-4 | 97% | 1g |
296.10 | 2021-05-17 | |
| Alichem | A015015801-250mg |
2-Amino-3,6-dichlorobenzoic acid |
3032-32-4 | 97% | 250mg |
$475.20 | 2023-09-02 | |
| Alichem | A015015801-500mg |
2-Amino-3,6-dichlorobenzoic acid |
3032-32-4 | 97% | 500mg |
$790.55 | 2023-09-02 | |
| Alichem | A015015801-1g |
2-Amino-3,6-dichlorobenzoic acid |
3032-32-4 | 97% | 1g |
$1445.30 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ON831-1g |
2-Amino-3,6-dichlorobenzoic acid |
3032-32-4 | 97% | 1g |
376.0CNY | 2021-07-14 |
2-Amino-3,6-dichlorobenzoic acid Gerelateerde literatuur
-
2. 270. The nuclear chlorination of toluene: 2 : 3 : 4- and 2 : 3 : 6-trichlorotolueneH. C. Brimelow,R. L. Jones,T. P. Metcalfe J. Chem. Soc. 1951 1208
-
5. Crystal structure of 1,4,9,10-tetramethyltriptycene and barriers to rotation of bridgehead-methyl groups in 1,4,9,10-tetramethyl- and 1,4-dichloro-9,10-di-methyl-triptyceneFumio Imashiro,Kei Hirayama,Kiyonori Takegoshi,Takehiko Terao,A. Saika,Zenei Taira J. Chem. Soc. Perkin Trans. 2 1988 1401
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